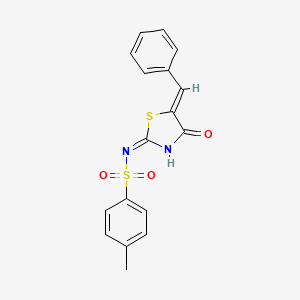![molecular formula C18H25N3O4 B6043592 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone](/img/structure/B6043592.png)
3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as ISOX and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cell growth and replication. ISOX has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
ISOX has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). Additionally, ISOX has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone in lab experiments is its broad-spectrum activity against various diseases. It has been found to be effective against cancer, viruses, and bacteria. Additionally, ISOX has a unique chemical structure, which makes it a potential lead compound for drug development. However, one of the limitations of using ISOX in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone. One area of research is the development of ISOX derivatives with improved solubility and bioavailability. Another area of research is the investigation of ISOX's activity against other diseases like Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of ISOX needs to be further elucidated to understand its full therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone involves the reaction of 2-(2-isoxazolidinyl) acetic acid with 4-(4-methoxy-3-methylbenzyl) piperazinone in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under anhydrous conditions in a suitable solvent like dichloromethane or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
ISOX has shown potential therapeutic applications in various fields of medicine. It has been studied extensively for its antitumor, antiviral, and antibacterial properties. ISOX has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to be effective against various viruses like HIV, hepatitis C, and influenza. Additionally, ISOX has been found to have antibacterial activity against various strains of bacteria.
Propriétés
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)methyl]-3-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-13-10-14(4-5-16(13)24-2)12-20-8-6-19-18(23)15(20)11-17(22)21-7-3-9-25-21/h4-5,10,15H,3,6-9,11-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVPAQXZSKDQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)N3CCCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}thio)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B6043509.png)

![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6043519.png)
![ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B6043528.png)
![2-{1-methyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6043553.png)
![2-{1-(3-phenylpropyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6043561.png)
![(3aS*,5S*,9aS*)-5-(6-methoxy-2H-chromen-3-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6043568.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6043586.png)
![6-chloro-3-[(1-methyl-1H-imidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B6043589.png)
![ethyl 4-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B6043595.png)
![3-cyclopropyl-5-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6043598.png)
![7-[(4-nitrobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B6043606.png)
![methyl 1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6043609.png)
![3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole](/img/structure/B6043615.png)